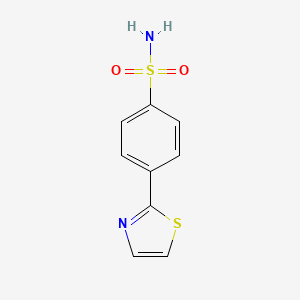

4-(2-Thiazolyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

1099660-77-1 |

|---|---|

Molecular Formula |

C9H8N2O2S2 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

4-(1,3-thiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13) |

InChI Key |

OFXHFOFJYPSEIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Thiazolyl Benzenesulfonamide and Its Analogues

Retrosynthetic Analysis of the 4-(2-Thiazolyl)benzenesulfonamide Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several viable synthetic routes. The primary disconnection is at the sulfonamide bond, suggesting a reaction between a 4-(2-thiazolyl)benzenesulfonyl chloride and an amine source like ammonia (B1221849). Alternatively, the bond between the phenyl and thiazole (B1198619) rings can be disconnected, pointing towards a coupling reaction between a halogenated benzenesulfonamide (B165840) and a thiazole derivative. A third approach involves the formation of the thiazole ring as a final step, starting from a precursor already containing the benzenesulfonamide moiety. These disconnections form the basis for both convergent and linear synthetic strategies.

Convergent approaches often involve the separate synthesis of the benzenesulfonamide and thiazole components, followed by their coupling. This strategy allows for the independent modification of each fragment, leading to a diverse range of analogues. Linear approaches , in contrast, build the molecule sequentially, which can be more step-economical if the precursors are readily available.

Classical and Contemporary Synthetic Pathways for the Benzenesulfonamide Core

The benzenesulfonamide core is a fundamental structural motif, and its synthesis has been extensively studied. Both classical and modern methods are employed to construct this essential part of the target molecule.

Exploration of Sulfonylation Reactions and Precursor Syntheses

The most common method for the synthesis of benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an amine. The precursor, 4-substituted benzenesulfonyl chloride, can be prepared through various methods. A traditional approach is the chlorosulfonation of a substituted benzene (B151609) derivative. For instance, 4-chlorobenzenesulfonyl chloride can be synthesized by reacting chlorobenzene with chlorosulfonic acid. google.comgoogle.com

More recent methods focus on milder and more efficient catalytic systems. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to synthesize 4-arylbenzenesulfonamides from 4-iodobenzenesulfonamide and various arylboronic acids. acs.orgnih.gov This approach offers a versatile route to a wide range of analogues.

Once the desired 4-substituted benzenesulfonyl chloride is obtained, it can be reacted with 2-aminothiazole (B372263) to form the target this compound. This sulfonylation reaction is typically carried out in the presence of a base, such as pyridine or sodium acetate, in a suitable solvent. nih.govnih.gov

| Benzenesulfonyl Chloride Derivative | Amine | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | 2-Aminothiazole | Distilled water, Sodium acetate, 80-85 °C, 4 h | 83 | nih.gov |

| 4-Methoxybenzenesulfonyl chloride | 2-Aminothiazole | Distilled water, Sodium acetate, 80-85 °C, 8 h | 82 | nih.gov |

| 4-Bromobenzenesulfonyl chloride | 2-Aminothiazole | Distilled water, Sodium acetate, 80-85 °C, 8 h | 88 | nih.gov |

| 4-Fluorobenzenesulfonyl chloride | 2-Aminothiazole | Distilled water, Sodium acetate, 80-85 °C, 8 h | 82 | nih.gov |

| 4-Nitrobenzenesulfonyl chloride | 2-Aminothiazole | Distilled water, Sodium acetate, 80-85 °C, 4 h | 70 | nih.gov |

Strategies for Aromatic Substitution and Functionalization

Functionalization of the benzenesulfonamide core allows for the synthesis of a diverse library of analogues. Electrophilic aromatic substitution reactions can be used to introduce various substituents onto the benzene ring. For example, nitration followed by reduction can introduce an amino group, which can then be further modified.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be powerful tools for the C-C bond formation on the benzene ring of benzenesulfonamides. acs.orgnih.gov This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position, providing access to a broad range of analogues with potentially different biological activities. The general scheme for a Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. youtube.com

Divergent and Convergent Syntheses of the 2-Thiazolyl Moiety

The thiazole ring is another key component of the target molecule, and its synthesis can be achieved through various classical and modern cyclization reactions.

Hantzsch Thiazole Synthesis and its Modifications

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazoles. chemhelpasap.com This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com The versatility of this method allows for the synthesis of a wide range of substituted thiazoles by varying the starting materials. For the synthesis of 2-aminothiazoles, thiourea (B124793) is used as the thioamide component. chemhelpasap.com

The reaction conditions for the Hantzsch synthesis can be varied, with different solvents and temperatures being employed to optimize the yield. nih.gov Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields. nih.gov Furthermore, modifications to the classical Hantzsch synthesis have been developed to improve its efficiency and scope. For instance, carrying out the reaction under acidic conditions can alter the regioselectivity of the cyclization. rsc.org One-pot, multi-component variations of the Hantzsch synthesis have also been reported, offering a more environmentally friendly and efficient approach. nih.govresearchgate.net

| α-Haloketone | Thioamide | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, 100 °C, 30 min | 2-Amino-4-phenylthiazole | High | chemhelpasap.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol, 90 °C, 30 min (Microwave) | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95 | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and Benzaldehyde | Silica supported tungstosilisic acid, Ethanol/Water, 65 °C | Substituted Hantzsch thiazole derivative | 79-90 | nih.gov |

Alternative Cyclization Reactions for Thiazole Ring Formation

Besides the Hantzsch synthesis, other cyclization reactions have been developed for the formation of the thiazole ring. The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids. pharmaguideline.comwikipedia.orgnih.govexpertsmind.com This method is particularly useful for synthesizing thiazoles with a specific substitution pattern that may not be easily accessible through the Hantzsch route.

Domino and multicomponent reactions have emerged as powerful strategies for the efficient synthesis of complex heterocyclic systems, including thiazoles. nih.govacs.orgnih.govbepls.comresearchgate.net These reactions involve a cascade of transformations in a single pot, often leading to high atom economy and reduced waste. For example, a domino alkylation-cyclization of propargyl bromides with thioureas can afford 2-aminothiazoles in high yields under microwave irradiation. organic-chemistry.org Multicomponent reactions involving, for instance, an aldehyde, an amine, and a sulfur source can also lead to the formation of highly substituted thiazoles in a single step. iau.irnih.govmedmedchem.com

Coupling Strategies for Integrating Benzenesulfonamide and Thiazolyl Components

The core structure of this compound consists of a benzenesulfonamide moiety linked to a thiazole ring. The key synthetic challenge lies in the efficient formation of the bond connecting these two heterocyclic and aromatic systems. This is typically the sulfonamide (SO₂-N) bond or a carbon-carbon bond between the phenyl and thiazolyl rings.

The most direct and widely employed method for synthesizing the this compound scaffold is through C-N bond formation, specifically by N-sulfonylation of 2-aminothiazole with a substituted benzenesulfonyl chloride. This reaction forms the critical sulfonamide linkage.

A common procedure involves reacting 2-aminothiazole with a suitable 4-substituted benzenesulfonyl chloride in the presence of a base. nih.gov For instance, the synthesis of analogues like 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide and 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide is achieved by heating 2-aminothiazole with the corresponding sulfonyl chloride in an aqueous solution containing sodium acetate, which acts as a base. nih.gov

While direct N-sulfonylation is prevalent, advanced C-C cross-coupling reactions represent a powerful alternative for creating analogues. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and C-H activation/C-H coupling, offer versatile methods for connecting the two ring systems. For example, a palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed to link benzothiazoles with other heterocycles like thiazoles and thiophenes, demonstrating the feasibility of such strategies for complex heteroaromatic systems. rsc.org These methods allow for the late-stage introduction of the thiazole moiety onto a pre-functionalized benzenesulfonamide ring or vice versa, providing significant flexibility in generating diverse analogues.

Another established route to related structures involves the Hantzsch thiazole synthesis. wikipedia.orgnih.govresearchgate.net This method constructs the thiazole ring itself from precursors. In the context of the target molecule, this could involve reacting a thioamide with an α-haloketone that already bears the benzenesulfonamide group. A multi-step synthesis of thiazole derivatives bearing a benzenesulfonamide moiety has been reported where the final step is a Hantzsch thiazole synthesis using various thiourea derivatives. nih.govresearchgate.net

Optimizing reaction conditions is paramount to maximize product yield and purity while minimizing reaction times and by-product formation. For the N-sulfonylation of 2-aminothiazole, key parameters include the choice of solvent, base, temperature, and reaction time.

Studies show that heating the reaction mixture to 80-85 °C is effective. nih.gov The use of sodium acetate in water provides a simple and effective basic medium for the reaction, leading to the precipitation of the product upon completion, which can then be isolated by filtration. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 8 hours depending on the specific substrates. nih.gov The choice of solvent is also critical; while water is used in some protocols, other syntheses of related sulfonamides employ organic solvents like dimethylformamide (DMF). nih.gov

For cross-coupling reactions, optimization involves screening catalysts, ligands, bases, and solvents. In palladium-catalyzed couplings, factors such as the palladium source (e.g., Pd(OAc)₂), ligands (e.g., phosphine-based), and bases (e.g., K₂CO₃, Cs₂CO₃) are meticulously adjusted to achieve high efficiency. rsc.org The optimization of conditions for the synthesis of a related triazole derivative involved screening various bases and solvents, finding that a triethylamine/DMF system provided the best yield. mdpi.com Such systematic optimization is crucial for the successful application of these advanced coupling strategies.

Table 1: Optimization of N-Sulfonylation Conditions for this compound Analogues

| Analogue | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Methyl | 4-Methylbenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 4 | 83 | nih.gov |

| 4-Methoxy | 4-Methoxybenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 8 | 82 | nih.gov |

| 4-Fluoro | 4-Fluorobenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 8 | 82 | nih.gov |

| 4-Bromo | 4-Bromobenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 8 | 88 | nih.gov |

| 4-Nitro | 4-Nitrobenzenesulfonyl chloride | Sodium Acetate | Water | 80-85 | 4 | 70 | nih.gov |

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. This is particularly relevant in pharmaceutical manufacturing, where large quantities of materials are used.

The application of green chemistry principles aims to reduce waste, avoid hazardous substances, and improve energy efficiency. Several green methodologies have been developed for the synthesis of sulfonamides. tandfonline.comresearchgate.net

One approach is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. A facile and environmentally friendly synthesis of sulfonamides has been described that takes place in water under dynamic pH control, using equimolar amounts of reactants and avoiding organic bases. rsc.org Another significant advancement is the use of solvent-free, mechanochemical methods. A one-pot, solvent-free synthesis of sulfonamides using a ball mill has been demonstrated, which significantly reduces waste, as indicated by a much lower E-factor (environmental factor) compared to traditional solution-based methods. rsc.org

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and lower energy consumption. For sulfonamide synthesis, novel catalytic systems have been developed to improve sustainability.

One such system employs a magnetite-immobilized nano-Ruthenium catalyst (nano-Ru/Fe₃O₄) for the direct coupling of alcohols and sulfonamides. acs.org This heterogeneous catalyst facilitates a domino dehydrogenation-condensation-hydrogenation sequence, producing water as the only byproduct. acs.org A key advantage of this catalyst is its magnetic property, which allows for easy separation from the reaction mixture and subsequent reuse, thereby minimizing waste and cost. acs.org Such catalytic approaches represent a significant step towards more efficient and environmentally responsible synthesis of sulfonamide-containing compounds.

Stereoselective Synthesis and Chiral Resolution Strategies (If applicable to derivatives)

While the parent compound this compound is achiral, many of its biologically active derivatives may possess stereocenters. The synthesis of such chiral derivatives often requires stereoselective methods to produce a single enantiomer, as different enantiomers can have vastly different pharmacological and toxicological profiles.

For derivatives where a stereocenter is introduced, for example, on a substituent attached to the thiazole or benzene ring, asymmetric synthesis strategies become critical. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. For instance, in the synthesis of thiazolone-benzenesulfonamide inhibitors, derivatives were created by reacting with α-bromo esters, some of which could be chiral, leading to products with stereocenters at the 5-position of the thiazolone ring. nih.gov

If a racemic mixture is produced, chiral resolution strategies are employed to separate the enantiomers. These methods include classical resolution via diastereomeric salt formation with a chiral resolving agent, or chromatographic separation using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). The development of efficient stereoselective syntheses and resolution methods is a key consideration for any chiral analogues of this compound intended for pharmaceutical use.

Chemical Reactivity, Derivatization, and Transformation Studies of 4 2 Thiazolyl Benzenesulfonamide

Elucidation of Reaction Mechanisms at the Sulfonamide Nitrogen Center

The sulfonamide nitrogen in 4-(2-thiazolyl)benzenesulfonamide, also known as sulfathiazole (B1682510), is a key site for chemical modifications that can significantly alter the molecule's properties. Its reactivity is influenced by the acidic nature of the N-H proton and the electron-withdrawing effects of the adjacent sulfonyl group.

The nitrogen atom of the sulfonamide group in this compound can act as a nucleophile, participating in various substitution reactions. These reactions are fundamental for creating a diverse library of derivatives.

Acylation: The sulfonamide nitrogen can be acylated, for instance, through reaction with sulfonyl chlorides in the presence of a base like pyridine. nih.gov This process, known as sulfonylation, attaches another sulfonyl group to the nitrogen. A general procedure involves dissolving the parent compound in dry pyridine, adding the appropriate sulfonyl chloride, and stirring the mixture at room temperature. nih.gov

Alkylation: Alkylation of the sulfonamide nitrogen introduces an alkyl group, which can modify the compound's pharmacological characteristics. nih.gov This reaction is typically carried out by treating the sulfonamide with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) chloride), in the presence of a base like calcium hydride in a solvent like dimethylformamide (DMF). nih.gov The versatility of this reaction allows for the synthesis of a wide range of N-alkylated derivatives. nih.gov

Arylation: While less common than acylation and alkylation, arylation at the sulfonamide nitrogen can be achieved. For instance, palladium-catalyzed direct arylation has been used on thiazole (B1198619) derivatives, suggesting a potential pathway for introducing aryl groups onto the sulfonamide nitrogen of related compounds under suitable conditions. neliti.com

Table 1: Examples of Reactions at the Sulfonamide Nitrogen

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Acylation | Substituted sulfonyl chloride, pyridine, room temperature | N-Acylated sulfonamide | nih.gov |

| Alkylation | Benzyl chloride, calcium hydride, DMF | N-Benzylated sulfonamide | nih.gov |

| Arylation | Aryl bromides, Pd(OAc)₂, low catalyst concentration | N-Arylated sulfonamide | neliti.com |

The sulfonamide group (-SO₂NH-) confers acidic properties upon the attached proton. This acidity is a crucial determinant of the molecule's behavior in biological systems and its potential to form salts and other complexes.

The proton on the sulfonamide nitrogen is acidic and can be removed by a base. This deprotonation results in the formation of a sodium salt, as seen in the case of 4-amino-N-(thiazol-2-yl)benzenesulfonamide, sodium salt (Sulfathiazole sodium). nih.gov The ability to form such salts is important for pharmaceutical formulations.

Proton transfer dynamics are central to the interaction of sulfonamides with other molecules. Studies on related compounds, like sulfamethazine, have shown that they readily form proton-transfer compounds with strong organic acids such as picric acid and 5-nitrosalicylic acid. nih.gov In these complexes, a proton is transferred from the acid to a basic site on the sulfonamide molecule, often one of the heterocyclic nitrogen atoms. nih.govmdpi.com These interactions are typically stabilized by a network of hydrogen bonds. nih.gov For this compound, protonation is expected to occur easily at the N3 position of the thiazole ring due to the available lone pair of electrons on the nitrogen. pharmaguideline.com

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocycle with its own distinct reactivity profile, influenced by the presence of both nitrogen and sulfur atoms. wikipedia.orgnumberanalytics.com

The thiazole ring can undergo electrophilic aromatic substitution, although its reactivity is intermediate between that of more reactive heterocycles like thiophene (B33073) and less reactive ones like pyridine. slideshare.net The substitution pattern is directed by the heteroatoms within the ring.

Position of Attack: Electrophilic attack on the thiazole ring generally occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.combrainly.in If the C5 position is already occupied, electrophiles are less likely to attack other positions. pharmaguideline.com

Common Reactions: Typical electrophilic substitution reactions include halogenation, nitration, and sulfonation. slideshare.netnumberanalytics.com

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS). numberanalytics.com

Nitration: Nitration can be achieved with a mixture of nitric and sulfuric acids. numberanalytics.com

Sulfonation: Sulfonation requires vigorous conditions, using sulfuric acid and oleum. slideshare.net

Friedel-Crafts Acylation: This reaction can also occur on the thiazole ring in the presence of a Lewis acid catalyst. numberanalytics.com

The benzenesulfonamide (B165840) substituent at the C2 position is electron-withdrawing, which generally deactivates the thiazole ring towards electrophilic attack.

Table 2: General Electrophilic Aromatic Substitution Reactions on Thiazole

| Reaction | Reagent(s) | Typical Position of Substitution | Reference |

| Halogenation | N-Bromosuccinimide (NBS) | C5 | numberanalytics.com |

| Nitration | Nitric Acid / Sulfuric Acid | C5 | numberanalytics.com |

| Sulfonation | Sulfuric Acid / Oleum | C5 | slideshare.net |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | C5 | numberanalytics.com |

While less common than electrophilic substitution, the thiazole ring can be subject to nucleophilic attack, particularly when activated by appropriate substituents. numberanalytics.com

Nucleophilic Substitution: Nucleophilic attack on the thiazole ring is rare but can happen, typically at the C2 position, especially if a good leaving group is present. pharmaguideline.combrainly.in Organolithium compounds can deprotonate the C2 position, creating a nucleophilic carbon that can then react with various electrophiles. pharmaguideline.com

Ring-Opening Reactions: The thiazole ring can be opened under specific reaction conditions.

Reductive Cleavage: Treatment with sodium in liquid ammonia (B1221849) can cause reductive cleavage of the thiazole ring. researchgate.net The specific products formed depend on the substituents present on the ring. researchgate.net

Oxidative Ring-Opening: An oxidative ring-opening of benzothiazole (B30560) derivatives to acylamidobenzene sulfonate esters has been demonstrated using reagents like magnesium monoperoxyphthalate in alcohol solvents. researchgate.net

Cycloaddition and Rearrangement: In some cases, thiazoles can undergo cycloaddition reactions that are followed by a series of ring-opening and ring-closing steps, ultimately leading to different heterocyclic systems. wikipedia.org

Functional Group Interconversions on the Benzenesulfonamide Moiety

The benzenesulfonamide portion of the molecule offers additional sites for chemical modification, primarily on the benzene (B151609) ring and at the amino group (in the case of sulfathiazole). fiveable.mesolubilityofthings.comnih.gov

Functional group interconversions are key strategies in organic synthesis to transform one functional group into another. vanderbilt.eduyoutube.com For the 4-aminobenzenesulfonamide part of sulfathiazole, several transformations are possible.

Reactions of the Amino Group: The primary aromatic amine group (-NH₂) is a versatile functional handle.

Diazotization: The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated from NaNO₂ and HCl) at low temperatures. nih.gov This diazonium salt is a valuable intermediate that can be subsequently converted into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer and related reactions.

Modification of Substituents: In synthetic analogues, substituents on the benzene ring can be interconverted. For example, a nitro group can be reduced to an amino group using reagents like iron or zinc metal in acidic conditions. youtube.com An acetyl group can be introduced via Friedel-Crafts acylation and subsequently modified. nih.gov

Table 3: Potential Functional Group Interconversions on the 4-Aminobenzenesulfonamide Moiety

| Starting Group | Reagents | Resulting Group | Reaction Type | Reference |

| Amino (-NH₂) | NaNO₂, HCl (0 °C) | Diazonium (-N₂⁺) | Diazotization | nih.gov |

| Diazonium (-N₂⁺) | CuCl / CuBr / CuCN | Chloro (-Cl) / Bromo (-Br) / Cyano (-CN) | Sandmeyer Reaction | |

| Nitro (-NO₂) | Fe or Zn, HCl | Amino (-NH₂) | Reduction | youtube.com |

| Benzene Ring | Conc. H₂SO₄ | Sulfonic Acid (-SO₃H) | Sulfonation | youtube.com |

Modifications of the Sulfonyl Group (-SO2NH2)

The sulfonamide group is a key pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.net Alkylation of the sulfonamide nitrogen in 2-aminothiazole (B372263) derivatives has been shown to enhance pharmacological characteristics such as potency and duration of action. nih.gov For instance, the synthesis of N-benzyl-4-fluoro-N-(thiazol-2-yl)benzenesulfonamide from 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide demonstrates a common strategy to modify the sulfonyl group. nih.gov This modification can significantly impact the compound's interaction with biological targets.

Substituent Effects on Aromatic Reactivity

The reactivity of the benzene ring in this compound is influenced by the electronic properties of its substituents. Substituents can either activate the ring, making it more susceptible to electrophilic substitution, or deactivate it. unizin.org

Activating Groups: Electron-donating groups increase the electron density of the aromatic ring, thereby increasing its reactivity towards electrophiles. These groups typically direct incoming electrophiles to the ortho and para positions. unizin.org

Deactivating Groups: Electron-withdrawing groups decrease the electron density of the ring, making it less reactive. These groups generally direct incoming electrophiles to the meta position. unizin.orglibretexts.org

The thiazolyl and sulfonamide groups attached to the benzene ring in this compound are both electron-withdrawing. The sulfonamide group is a deactivating, meta-directing group. The thiazole ring's effect is more complex, but it generally acts as an electron-withdrawing group. Therefore, electrophilic aromatic substitution on the benzene ring of this compound is expected to be less facile than on benzene itself and would likely occur at the meta position relative to the sulfonamide group.

Studies on related substituted benzenes show that the nature of the substituent significantly impacts the rate and orientation of reactions like nitration. unizin.org For example, a hydroxyl (-OH) group can make the ring 1000 times more reactive than benzene, while a nitro (-NO2) group can make it over 10 million times less reactive. unizin.org

Synthesis of Structural Analogues and Hybrid Molecules

The synthesis of structural analogues and hybrid molecules of this compound is a common strategy in drug discovery to explore structure-activity relationships and develop new therapeutic agents. nih.govnih.gov

Isosteric Replacements and Bioisosteric Modifications

Isosterism and bioisosterism are fundamental concepts in medicinal chemistry involving the replacement of an atom or group of atoms with another that has similar physicochemical properties, with the goal of retaining or improving biological activity. sci-hub.seu-tokyo.ac.jp

Classical Isosteres: These have a similar size and electronic configuration. For example, replacing a hydrogen atom with a fluorine atom is a common isosteric replacement due to their similar van der Waals radii. u-tokyo.ac.jp

Non-classical Isosteres (Bioisosteres): These are structurally distinct but elicit a similar biological response. sci-hub.senih.gov An example is the replacement of an amide moiety with a triazole ring. sci-hub.se

In the context of this compound, isosteric modifications can be applied to various parts of the molecule. For instance, the thiazole ring could potentially be replaced by other five-membered heterocycles like thiadiazole or oxazole. epa.gov Similarly, the sulfonamide group can be replaced by other acidic functional groups.

Linker Chemistry and Conjugation Strategies for Probes

The development of molecular probes often involves linking the core molecule to a reporter group, such as a fluorophore or a biotin (B1667282) tag. This requires specific linker chemistry and conjugation strategies. For this compound, the amino group or the sulfonamide nitrogen could serve as potential points for linker attachment. For example, N-sulfamoylphenyl- and N-sulfamoylphenyl-N-thiazolyl-β-alanines and their derivatives have been synthesized, demonstrating the use of linkers to create more complex molecules. mdpi.com The choice of linker is crucial as it can influence the solubility, stability, and biological activity of the resulting probe.

Photochemical and Electrochemical Transformations

Information regarding the specific photochemical and electrochemical transformations of this compound is limited in the provided search results. However, the general principles of photochemistry and electrochemistry can be applied to predict potential reactions. The aromatic rings and the thiazole moiety are potential sites for photochemical reactions, such as photoisomerization or photocyclization, upon absorption of UV light. Electrochemical studies could reveal the oxidation and reduction potentials of the molecule, providing insights into its electron transfer properties.

Advanced Structural Elucidation and Solid State Characterization of 4 2 Thiazolyl Benzenesulfonamide and Its Complexes

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

The solid-state architecture of 4-(2-Thiazolyl)benzenesulfonamide and its analogs is significantly influenced by a variety of non-covalent interactions. Hydrogen bonding and π-π stacking are particularly important in dictating the crystal packing and, consequently, the physical properties of these compounds.

In the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, adjacent molecules are connected by C—H···O and N—H···O hydrogen bonds, forming chains. nsf.gov The study of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide (B165840) (SATH) also highlights the role of weak intermolecular interactions, which were investigated using topological studies like Reduced Density Gradient (RDG) analysis. researchgate.net Furthermore, π-π interactions between aromatic rings, such as pyridinium (B92312) and adjacent pyridyl rings, can contribute to the formation of extended structures, as seen in some related heterocyclic compounds. nsf.gov

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules, are critical areas of study in pharmaceutical and materials science. While specific studies on the polymorphism and co-crystallization of this compound are not extensively detailed in the provided results, the investigation of different crystalline forms is a logical extension of single-crystal X-ray diffraction studies. The existence of different intermolecular interaction motifs suggests the potential for polymorphic forms under varying crystallization conditions. The ability of sulfonamides to form hydrogen bonds also makes them prime candidates for co-crystallization with other molecules to modify their physicochemical properties.

Spectroscopic Investigations for Molecular Architecture Confirmation

A suite of spectroscopic techniques is indispensable for confirming the molecular architecture of this compound and its derivatives, providing complementary information to diffraction methods.

Advanced NMR Spectroscopic Techniques (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution and the solid state. For various benzenesulfonamide derivatives, 1H and 13C NMR spectra have been instrumental in confirming their synthesized structures. rsc.orgnih.gov For example, the 1H NMR spectrum of a 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide derivative showed characteristic signals at δ 7.64 (d, J = 8.4 Hz, 2H) and 3.76 (s, 3H), corresponding to the aromatic protons and methoxy (B1213986) group, respectively. rsc.org

Advanced techniques like 2D-NMR would provide further insights into the connectivity of atoms within the molecule. Solid-state NMR (SSNMR) is particularly valuable for studying the structure of materials in their native solid form, especially for large and complex systems or to investigate polymorphism. nih.govnih.gov Recent advancements in ultra-high field SSNMR have enabled unprecedented resolution for large biomolecules, a technology that could be applied to study complexes of this compound. nih.gov

Table 1: Representative 1H and 13C NMR Data for Benzenesulfonamide Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 4-Chloro-N-phenylbenzenesulfonamide | 7.72 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H), 7.27-7.22 (m, 3H), 7.15-7.08 (m, 3H) | 139.7, 137.4, 136.1, 129.5, 129.4, 128.7, 125.8, 121.9 | rsc.org |

| 4-Methoxy-N-phenylbenzenesulfonamide | 7.74 (d, J = 8.8 Hz, 2H), 7.29 (br, 1H), 7.22 (t, J = 8.0 Hz, 2H), 7.11-7.06 (m, 3H), 6.88 (d, J = 8.4 Hz, 2H), 3.80 (s, 3H) | 163.1, 136.7, 130.5, 129.5, 129.3, 125.2, 121.4, 114.2, 55.6 | rsc.org |

| N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H) | 166.4, 141.5, 141.1, 134.6, 132.5, 130.2, 129.5, 129.4, 129.4, 129.1, 128.9, 128.1, 126.6, 122.9, 44.3 | nih.gov |

Vibrational Spectroscopy: FTIR and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The FTIR spectra of various N-(thiazol-2-yl)benzenesulfonamide derivatives have been recorded to identify characteristic vibrational modes. nih.gov For example, in 4-methyl-N-(thiazol-2-yl)benzenesulfonamide, characteristic bands were observed for sp2 C-H stretching (3065 cm-1), sp3 C-H stretching (2923 cm-1), aromatic C=C bending (1620 cm-1), and S=O stretching (1350 cm-1). nih.gov

Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of experimental vibrational bands. researchgate.netnih.gov For (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide, both FT-Raman and infrared spectra were analyzed in conjunction with theoretical investigations. researchgate.net The study of 2-amino-4-methylthiazole (B167648) using matrix isolation FTIR spectroscopy combined with DFT calculations allowed for the detailed assignment of its vibrational spectra and the characterization of its photoproducts. mdpi.com

Table 2: Characteristic FTIR Frequencies for Substituted N-(thiazol-2-yl)benzenesulfonamides

| Compound | sp2 C–H Str. (cm-1) | sp3 C–H Str. (cm-1) | Ar C=C Bend. (cm-1) | S=O Str. (cm-1) | Reference |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 3065 | 2923 | 1620 | 1350 | nih.gov |

| 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | 3062 | 2929 | 1618 | 1380 | nih.gov |

| 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | 3106 | 2951 | 1620 | 1319 | nih.gov |

| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | 3099 | 2996 | 1624 | 1380 | nih.gov |

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide | 3070 | 2999 | 1623 | 1380 | nih.gov |

| 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide | 3121 | 2954 | 1626 | 1303 | nih.gov |

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of sulfonamides. nih.govnih.gov

The fragmentation of deprotonated sulfonamides often involves the loss of a neutral sulfur dioxide (SO2) molecule. nist.gov However, more complex fragmentation pathways, including rearrangements, have also been observed. nih.govnist.gov For example, the fragmentation of deprotonated N-phenyl benzenesulfonamide involves the loss of SO2 to form an anilide anion. nist.gov Tandem mass spectrometry (MS/MS and MS3) experiments are crucial for identifying characteristic fragments and proposing systematic fragmentation pathways for different classes of compounds. nih.gov

High-resolution mass spectrometry can confirm the molecular weight with high accuracy. Furthermore, isotopic analysis using techniques like gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can be used for source tracking and to study the degradation of sulfonamides in the environment. nih.gov

Supramolecular Assembly and Self-Organization Studies

The ability of this compound and its derivatives to form ordered, non-covalently bonded structures is a key area of research, underpinning their application in materials science and medicinal chemistry. These studies focus on the intricate intermolecular forces that govern the assembly of molecules into larger, functional architectures.

The design of host-guest systems involving thiazole (B1198619) and benzenesulfonamide moieties leverages specific intermolecular interactions to achieve molecular recognition and complexation. The thiazole ring, with its heteroatoms, and the sulfonamide group, capable of strong hydrogen bonding, serve as key recognition sites.

Recent approaches have explored the use of macrocyclic hosts, such as pillararenes and cucurbiturils, to encapsulate guest molecules containing thiazole units. Pillar epa.govarenes, for instance, possess a hydrophobic cavity suitable for binding signaling molecules that contain a thiazole ring, such as 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde. aalto.fi The binding within these host-guest systems is often driven by a combination of hydrophobic interactions and hydrogen bonding between the host's rim functionalities (e.g., hydroxyethyl (B10761427) groups) and the guest's acceptor groups. aalto.fi

Another strategy involves complexation with biomolecules. Derivatives of N-(thiazol-2-yl)benzenesulfonamide have been studied in conjunction with cell-penetrating peptides like octaarginine. nih.gov In this system, the peptide acts as a host or carrier, forming a non-covalent complex with the sulfonamide derivative. The formation of this complex demonstrates a distinctive mode of interaction that is not merely the sum of its components, highlighting the specificity of the recognition between the peptide and the thiazole-benzenesulfonamide structure. nih.gov Characterization of these host-guest systems relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and phase solubility studies to confirm complexation and determine binding affinities. researchgate.net

The molecular structure of this compound provides the necessary functionalities for directed self-assembly through specific and predictable non-covalent interactions. In the solid state, hydrogen bonding is a dominant force, leading to the formation of well-defined supramolecular architectures.

Studies on related thiazolo[3,2-a]pyrimidine structures reveal that intermolecular hydrogen bonds are crucial in crystal packing. mdpi.comresearchgate.net For example, H-bonds between a hydroxyl group acting as a donor and a pyrimidine (B1678525) nitrogen atom acting as an acceptor can lead to the formation of centrosymmetric racemic dimers or infinite one-dimensional (1D) zigzag homochiral chains. mdpi.com The choice of solvent (aprotic vs. protic) during crystallization can influence the resulting supramolecular structure. mdpi.comresearchgate.net

In addition to strong hydrogen bonds, weaker interactions such as chalcogen bonding (involving the sulfur atom of the thiazole ring), C-H···π interactions, and π-π stacking also play significant roles in stabilizing the crystal lattice. mdpi.comresearchgate.net The interplay of these forces can result in complex two-dimensional (2D) layers or stacked 1D chains. researchgate.net This self-assembly is not random but is a process of molecular recognition, where each molecule selectively interacts with its neighbors to form the most thermodynamically stable arrangement. This principle of self-organization is fundamental to crystal engineering and the design of materials with specific solid-state properties.

Electronic Structure Characterization (e.g., UV-Vis Absorption, Fluorescence Spectroscopy for excited states)

The electronic properties of this compound and its derivatives are determined by the arrangement of their molecular orbitals. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are essential tools for probing the electronic transitions between these orbitals, providing insight into the molecule's structure and potential for photo-reactivity.

The absorption of ultraviolet or visible light promotes an electron from a lower-energy occupied molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher-energy unoccupied molecular orbital (like the Lowest Unoccupied Molecular Orbital, LUMO). up.ac.za For organic compounds containing aromatic rings and heteroatoms, these absorptions are typically associated with π→π* and n→π* electronic transitions. researchgate.net

In derivatives of this compound, the UV-Vis spectra are characterized by strong absorption bands corresponding to π→π* transitions within the aromatic and heterocyclic ring systems. For instance, a Schiff base derivative, (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl)benzenesulfonamide, exhibits a prominent absorption peak around 340 nm in the gas phase, which is attributed to these π-system transitions. researchgate.net The parent benzenesulfonamide molecule shows absorption maxima at approximately 218 nm and 264 nm. sielc.com The specific wavelength of maximum absorbance (λmax) is sensitive to the molecular structure and the solvent environment.

Table 1: UV-Vis Absorption Data for this compound and Related Compounds This table is interactive. You can sort and filter the data.

| Compound | λmax (nm) | Solvent/Phase | Transition Type | Reference |

|---|---|---|---|---|

| (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl)benzenesulfonamide | 340 | Gas Phase | π→π* | researchgate.net |

| Benzenesulfonamide | 218, 264 | Not Specified | Not Specified | sielc.com |

| 4-dodecylbenzenesulfonyl azide (B81097) monomer | ~300 | CH₂Cl₂ | Not Specified | researchgate.net |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole | 337 | Methanol | π→π* | nih.gov |

Fluorescence spectroscopy provides information about the molecule's excited states after light absorption. Following excitation, the molecule can relax to the ground state by emitting a photon. The emission spectrum reveals the energy difference between the excited and ground states. Some derivatives exhibit dual fluorescence, where two distinct emission bands are observed. This phenomenon is often linked to processes such as intramolecular charge transfer (CT), conformational changes in the excited state, or the formation of molecular aggregates (excimers). nih.govuj.edu.pl For example, studies on related 1,3,4-thiadiazole (B1197879) analogs have shown that dual fluorescence can be induced by changes in solvent polarity or pH, which facilitate aggregation and charge transfer effects. nih.govuj.edu.pl The fluorescence lifetime, which is the average time the molecule spends in the excited state, is also a key parameter that can be measured to understand the dynamics of excited-state processes. uj.edu.pl

Table 2: Fluorescence Emission Data for Related Heterocyclic Compounds This table is interactive. You can sort and filter the data.

| Compound | Emission λmax (nm) | Conditions | Phenomenon | Reference |

|---|---|---|---|---|

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) | ~406 | In Methanol | Single Emission | nih.gov |

| FABT in Triton X-100 micellar system | >406 (second band) | Aqueous/Micellar | Dual Fluorescence / Aggregation | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Not specified | Aqueous, pH < 7 | Dual Fluorescence / CT | uj.edu.pl |

Computational and Theoretical Chemistry Investigations of 4 2 Thiazolyl Benzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-Thiazolyl)benzenesulfonamide. These in silico techniques allow for the detailed exploration of the molecule's behavior, guiding the development of new derivatives with enhanced properties. nih.gov

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the molecular geometry and electronic properties of sulfathiazole (B1682510) and its derivatives. nih.gov The B3LYP functional combined with a 6-31G(d,p) basis set is a common level of theory for optimizing the structural coordinates of these compounds without any symmetrical constraints. nih.gov This process minimizes the energy of the ligand, which is a crucial step for preparing the molecule for further analysis, such as molecular docking, by determining its most stable three-dimensional shape. nih.gov

The optimization process yields key data on bond lengths, bond angles, and dihedral angles that are in close agreement with experimental values derived from techniques like X-ray crystallography, with minor discrepancies often attributed to crystal lattice distortions in the solid state. researchgate.net For instance, DFT calculations can accurately predict the bond lengths within the thiazole (B1198619) and benzene (B151609) rings, as well as the geometry of the sulfonamide group. researchgate.net The calculated vibrational spectra from optimized geometries can also be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. tandfonline.com

Table 1: Representative Optimized Geometrical Parameters for Sulfonamide Derivatives (Illustrative)

| Parameter | Typical Calculated Value (Å or °) | Method |

|---|---|---|

| S-O Bond Length | ~1.45 Å | DFT/B3LYP |

| S-N Bond Length | ~1.65 Å | DFT/B3LYP |

| C-S (Thiazole) Bond Length | ~1.78 Å | DFT/BLYP |

| C=N (Thiazole) Bond Length | ~1.31 Å | DFT/BLYP |

| S-N-C Bond Angle | ~120° | DFT/B3LYP |

| O-S-O Bond Angle | ~120° | DFT/B3LYP |

Ab Initio Methods for High-Accuracy Thermochemical and Spectroscopic Predictions

While DFT is highly efficient, ab initio methods are employed for achieving higher accuracy in thermochemical and spectroscopic predictions. These methods, which are based on first principles without empirical parameterization, are crucial for creating benchmark data. High-level composite methods can be used to calculate gas-phase standard enthalpy of formation, entropy, and heat capacity with great precision. nih.gov

For this compound, ab initio calculations are valuable for refining the understanding of its polymorphic forms. The different crystal forms (polymorphs) of sulfathiazole arise from subtle differences in molecular conformation and intermolecular interactions, leading to distinct energetic stabilities. researchgate.net Ab initio structure determination has been successfully used to solve the crystal structure of sulfathiazole polymorphs from experimental data, such as high-resolution synchrotron X-ray powder diffraction, providing a definitive basis for computational modeling. manchester.ac.uk These accurate structural models are then used for precise spectroscopic predictions, which can help interpret experimental vibrational spectra and understand how intermolecular interactions, like hydrogen bonding, influence the molecule's behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity Indices

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, defining its electrophilicity. youtube.com

For sulfathiazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that less energy is required for electronic excitation, implying higher reactivity. nih.gov This analysis helps explain the charge transfer interactions that occur within the molecule. researchgate.net

From the HOMO and LUMO energies, several reactivity indices can be calculated using Koopman's approximation: nih.gov

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A global measure of electrophilic power.

Furthermore, the Fukui function can be calculated to provide a visual representation of charge distribution and to identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. tandfonline.com

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Significance |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; related to nucleophilicity. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; related to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | Measures resistance to deformation or change; molecules with a large HOMO-LUMO gap are "harder". |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of the molecule. |

This table summarizes key concepts in FMO analysis as applied to chemical compounds. nih.govtandfonline.comyoutube.com

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional conformation. Computational methods are essential for exploring the molecule's flexibility and identifying its stable conformational states.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational techniques used to study the behavior of molecules and atoms over time. researchgate.net For sulfathiazole and its derivatives, MD simulations provide detailed, atomic-level insights into their interactions with biological targets, such as proteins. ajgreenchem.com These simulations can test the stability of a ligand-protein complex, revealing whether the ligand undergoes significant conformational changes upon binding. tandfonline.comajgreenchem.com

In these simulations, the system's trajectory is calculated by integrating Newton's laws of motion, with forces typically derived from a molecular mechanics force field. researchgate.net This allows for the sampling of a wide range of molecular conformations, providing a dynamic picture of the molecule's behavior. Analysis of MD trajectories for sulfathiazole derivatives in complex with proteins can reveal the stability of the complex, the nature of key interactions (like hydrogen bonding and hydrophobic interactions), and the flexibility of different parts of the protein and ligand. nih.govajgreenchem.com

Torsional Angle Landscapes and Energy Minima Identification

The conformational flexibility of this compound is largely governed by the rotation around its single bonds, described by torsional (or dihedral) angles. nih.gov The landscape of potential energy as a function of these torsional angles dictates the molecule's preferred shapes. researchgate.net

Computational scans of key dihedral angles can be performed to map the potential energy surface. For example, the potential energy associated with the rotation around the S-C bond connecting the benzenesulfonamide (B165840) and thiazole moieties (e.g., C2-C3-S14-N17 dihedral angle) has been calculated using DFT at the B3LYP/6–311++G(d,p) level. researchgate.net The resulting energy profile reveals the locations of energy minima, which correspond to stable, low-strain conformations, and energy barriers, which represent the energy required to transition between these conformations. researchgate.netresearchgate.net

This conformational flexibility is directly responsible for the existence of multiple polymorphs of sulfathiazole, as different crystal packing arrangements can stabilize different molecular conformations. researchgate.netresearchgate.net Identifying these low-energy minima is crucial for understanding crystallization processes and for designing molecules with specific desired three-dimensional structures.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sulfathiazole |

| Sulfamethoxazole |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, primarily based on density functional theory (DFT), have become indispensable tools for the accurate prediction of spectroscopic properties, offering a direct comparison with experimental data and aiding in the structural elucidation of complex molecules.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants through computational methods is a powerful approach for verifying molecular structures. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard and reliable technique for calculating NMR parameters. researchgate.netnih.gov For molecules like sulfathiazole, a close analog of this compound, chemical shieldings are computed and then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield chemical shifts. rsc.org

Calculations are typically performed on optimized molecular geometries. rsc.org The choice of the functional and basis set, for instance, B3LYP with the 6-311+G(d,p) basis set, is crucial for achieving high accuracy. rsc.org Environmental effects, such as the solvent, can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM). scispace.com For flexible molecules, it is important to consider a conformational ensemble and perform Boltzmann averaging of the calculated NMR parameters to obtain values that are representative of the molecule's behavior in solution. scispace.com

A comparative study on benzothiazoles and related structures highlighted that calculated chemical shifts generally show a good correlation with experimental values across different solvents. nih.gov The mean absolute error is a key metric for evaluating the accuracy of the predictions. nih.gov

Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for Sulfathiazole

| Atom | Calculated ¹H Chemical Shift | Atom | Calculated ¹³C Chemical Shift |

| H (Amine) | 5.89 | C (Thiazole, C-S) | 168.9 |

| H (Aromatic, ortho to SO₂) | 7.75 | C (Aromatic, C-S) | 152.1 |

| H (Aromatic, meta to SO₂) | 6.70 | C (Aromatic, C-N) | 129.5 |

| H (Thiazole, C4-H) | 7.20 | C (Aromatic, ortho to SO₂) | 127.8 |

| H (Thiazole, C5-H) | 6.75 | C (Aromatic, meta to SO₂) | 114.0 |

| - | - | C (Thiazole, C4) | 138.0 |

| - | - | C (Thiazole, C5) | 108.0 |

Data is illustrative and based on typical values found in computational studies of sulfathiazole. The specific values can vary depending on the level of theory and computational details.

Vibrational Frequency Calculations and Spectroscopic Fingerprint Generation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. researchgate.net Computational methods, particularly DFT, are extensively used to calculate these vibrational frequencies and to aid in the assignment of experimental spectra. researchgate.net

The process involves optimizing the molecular geometry to a minimum energy state, followed by the calculation of the harmonic vibrational frequencies. researchgate.net The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. researchgate.net Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical models. researchgate.net

For a molecule like (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, a related compound, the calculated vibrational wavenumbers using the B3LYP functional show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The potential energy distribution (PED) analysis is also performed to provide a detailed assignment of the vibrational modes. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Sulfonamide Derivative

| Vibrational Mode | Calculated Frequency (B3LYP) | Description |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=N) | 1620 | Imine C=N stretching |

| νas(SO₂) | 1340 | Asymmetric SO₂ stretching |

| νs(SO₂) | 1160 | Symmetric SO₂ stretching |

| ν(C-S) | 700 | C-S stretching |

This data is representative of typical vibrational frequencies for benzenesulfonamide derivatives and is intended for illustrative purposes.

Molecular Docking and Dynamics Simulations for Target Binding Mechanisms (in silico modeling)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein. ajgreenchem.comekb.eg These methods are fundamental in drug discovery and design, providing insights into the binding mode, affinity, and stability of the ligand-protein complex. ajgreenchem.com

Ligand-Protein Interaction Profiling at the Atomic Level

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. ekb.egnih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy. ajgreenchem.com

Studies on sulfathiazole and its derivatives have identified key interactions with various protein targets. For example, in the binding of sulfathiazole derivatives to dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate synthesis in bacteria, the sulfonamide group is often observed to form hydrogen bonds with conserved residues in the active site. ekb.egnih.gov The thiazole ring can engage in hydrophobic and π-stacking interactions with aromatic residues of the protein. ajgreenchem.com

MD simulations can then be used to refine the docked pose and to assess the stability of the ligand-protein complex over time. ajgreenchem.com These simulations provide a dynamic view of the interactions, revealing the flexibility of both the ligand and the protein and the role of water molecules in the binding interface. ajgreenchem.com

Table 3: Potential Ligand-Protein Interactions for a Thiazolyl-Benzenesulfonamide Scaffold

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residues |

| Hydrogen Bonding | Sulfonamide NH and SO₂ oxygens | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Hydrophobic Interactions | Phenyl ring, Thiazole ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Phenyl ring, Thiazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Electrostatic Interactions | Sulfonamide group | Arginine, Lysine |

Binding Affinity Prediction and Rational Design Strategies

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a docking score or a predicted binding free energy (e.g., in kcal/mol). ajgreenchem.com While these scores are useful for ranking potential ligands, more accurate methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be employed for more rigorous binding affinity predictions, although they are computationally more demanding.

The insights gained from docking and MD simulations are crucial for rational drug design. ajgreenchem.com By understanding the key interactions that contribute to binding, medicinal chemists can design new derivatives with improved potency and selectivity. For instance, if a particular hydrophobic pocket is not fully occupied by the ligand, a substituent can be added to the ligand to fill this pocket and enhance binding. Similarly, if a hydrogen bond is predicted to be important, the ligand can be modified to optimize this interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Focus on computational aspects)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are valuable for predicting the activity or properties of new, untested compounds, thereby guiding the synthesis of more potent or suitable molecules. nih.gov

The development of a QSAR/QSPR model involves several key steps. First, a dataset of compounds with known activities or properties is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors are numerical representations of the chemical structure, encoding information about the topology, geometry, and electronic properties of the molecules. Finally, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed activity or property. scispace.com

For sulfonamides containing a thiazole moiety, QSAR studies have been performed to understand the structural requirements for various biological activities. nih.gov These studies often highlight the importance of descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., atomic charges, dipole moment), and steric features (e.g., molecular volume, surface area). nih.gov The resulting QSAR equations can then be used to predict the activity of new derivatives and to prioritize which compounds to synthesize and test. scispace.com

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies of Sulfonamides

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and size |

| Topological | Wiener index, Kier & Hall shape indices | Molecular branching and connectivity |

| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Distribution of electrons and reactivity |

| Physicochemical | LogP, Molar refractivity | Lipophilicity and polarizability |

Development of Descriptors and Statistical Models

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of thiazolyl benzenesulfonamide, various physicochemical, electronic, and topological descriptors are calculated to develop robust statistical models.

A QSAR study on a series of thiazole benzenesulfonamide substituted 3-pyridylethanolamines identified key structural features for their activity as beta3-adrenergic receptor agonists. nih.gov The developed models highlighted the importance of high electrostatic potential energy and the lipophilic nature of the molecules for their biological function. nih.gov Such models are typically developed using multiple linear regression analysis to derive an equation that predicts activity. nih.govbiolscigroup.us The quality and predictive power of these models are assessed using statistical parameters like the coefficient of determination (R²), the cross-validation coefficient (Q²cv), and the Fischer statistic (F). biolscigroup.us For a QSAR model to be considered robust, a high Q²cv value (often > 0.90) is indicative of excellent predictive capability. biolscigroup.us

In other studies on related thiazole-sulfonamide hybrids, Density Functional Theory (DFT) has been employed to calculate global reactivity descriptors. nih.govmdpi.com These descriptors help to correlate the electronic parameters of the molecules with their observed biological activities. nih.gov

Table 1: Representative Molecular Descriptors in QSAR Studies of Thiazolyl Benzenesulfonamide Derivatives

| Descriptor Type | Specific Descriptor | Relevance to Biological Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. | |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. nih.gov | |

| Dipole Moment | Influences solubility and binding interactions. biolscigroup.us | |

| Electrostatic Potential | Important for receptor binding and non-covalent interactions. nih.gov | |

| Topological | Molecular Connectivity Indices | Describe the branching and shape of the molecule. |

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and distribution. nih.gov |

| Molar Refractivity | Relates to molecular volume and polarizability. |

This table is a representation of descriptors commonly used in QSAR studies of sulfonamide derivatives and is not exhaustive.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. For scaffolds related to this compound, molecular docking is a key component of virtual screening.

In a study on thiazole-bearing sulfonamide analogs as potential inhibitors for Alzheimer's disease, molecular docking was used to predict the binding modes of the synthesized compounds within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govsemanticscholar.org Such studies use programs like AutoDock Vina to calculate the binding affinity (often expressed as a docking score in kcal/mol) and visualize the interactions between the ligand and the protein's amino acid residues. nih.govsemanticscholar.org The results of these docking studies help in understanding the structure-activity relationship (SAR), which depends on factors like the nature, position, and electronic effects of substituents on the phenyl ring. nih.gov

Pharmacophore modeling is another crucial strategy. It involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity. A 3D-QSAR and pharmacophore model was developed for a series of diarylpyrazole-benzenesulfonamide derivatives to screen for new carbonic anhydrase inhibitors. nih.gov This approach allows for the rapid screening of large compound databases to find novel scaffolds that match the pharmacophore model. nih.gov

Lead optimization involves modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools are heavily utilized in this phase. For instance, DFT calculations can provide insights into the electronic structure and reactivity of derivatives, helping to explain why certain modifications (e.g., halogen substitutions) can enhance biological activity. nih.gov

Table 2: Example of Molecular Docking Results for a Thiazole-Sulfonamide Derivative

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 2,2-dialkylglycine decarboxylase | -7.9 | Specific amino acids in the active site |

| 2-(4-chlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | DprE1 enzyme | -6.2 | Specific amino acids in the active site |

| 2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | DprE1 enzyme | -5.9 | Specific amino acids in the active site |

This table is based on data for 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives and serves as an illustrative example of docking results. nih.gov

Reaction Mechanism Simulations (e.g., Transition State Theory, Reaction Path Following)

Understanding the mechanism of a chemical reaction at a molecular level is crucial for optimizing reaction conditions and improving yields. Reaction mechanism simulations, using principles like Transition State Theory and reaction path following, can elucidate the energetic profiles of a reaction, including the structures of reactants, transition states, and products.

The synthesis of sulfonamides can be achieved through various routes, including the reaction of sulfonyl chlorides with amines. organic-chemistry.org While numerous synthetic methods for sulfonamides have been reported, detailed computational studies on the reaction mechanism for the specific synthesis of this compound are not extensively available in the literature. organic-chemistry.orgacs.org

Theoretically, computational methods such as DFT can be used to model the reaction pathway. This would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants (e.g., a benzenesulfonyl chloride derivative and 2-aminothiazole) and the final product.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure that it connects the reactants and products.

Such simulations could provide valuable insights into the step-by-step process of the S-N bond formation, the role of catalysts or bases in the reaction, and the electronic changes that occur throughout the transformation. For example, a theoretical study on related sulfonamides investigated proton transfer barriers and the stability of different isomeric forms using DFT. nih.gov While not a simulation of the synthesis itself, this demonstrates the power of these methods to probe energetic and structural details.

Mechanistic Investigations of Molecular Interactions and Biological Target Engagement Non Clinical Focus

Exploration of Enzyme Inhibition Mechanisms at the Molecular Level

The primary mechanism of action for many benzenesulfonamide (B165840) derivatives, including those with a thiazolyl moiety, is the inhibition of carbonic anhydrases (CAs). These studies have provided detailed insights into the specificity and kinetics of these interactions.

Derivatives of 4-(2-Thiazolyl)benzenesulfonamide have been investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isozymes. nih.govdrugbank.com These studies often focus on cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII. nih.govdrugbank.comuni-halle.deresearchgate.netnih.gov The general mechanism involves the sulfonamide group coordinating to the zinc ion within the enzyme's active site. uni-halle.denih.govnih.gov The specificity for different isozymes is often dictated by the interactions of the thiazole (B1198619) ring and other substituents with amino acid residues lining the active site cavity. nih.govdrugbank.com For instance, some derivatives show potent, low nanomolar inhibition against the tumor-associated isoforms hCA IX and XII, while exhibiting weaker inhibition of the cytosolic forms hCA I and II. nih.gov This selectivity is crucial for potential therapeutic applications, as it can minimize off-target effects.

The binding of this compound derivatives to carbonic anhydrases has been extensively characterized using various biophysical techniques. X-ray crystallography has been instrumental in providing atomic-level details of the enzyme-ligand complexes. uni-halle.denih.govnih.govweizmann.ac.il These crystal structures reveal that the sulfonamide group's nitrogen atom directly binds to the catalytic zinc ion in the active site. nih.gov Furthermore, hydrogen bonds are often observed between the sulfonamide's oxygen atoms and the backbone nitrogen of key amino acid residues, such as Thr199. uni-halle.denih.gov

In vitro binding assays, such as fluorescence thermal shift assays and isothermal titration calorimetry, have been employed to determine the binding affinities of these compounds for various CA isoforms. nih.gov Kinetic studies, often using a stopped-flow technique, measure the inhibition constants (Kᵢ) and provide quantitative data on the potency of these inhibitors. uni-halle.de These studies have confirmed that many thiazolyl-benzenesulfonamide derivatives are potent inhibitors of specific CA isozymes, with Kᵢ values often in the nanomolar range. uni-halle.deresearchgate.net

| Compound | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

|---|---|---|

| SH7a-t (range) | 15.9 - 67.6 | 16.7 - 65.7 |

| SH7s | 15.9 | 55.2 |

Interactions with Other Biomolecular Targets and Pathways

Beyond carbonic anhydrases, derivatives of this compound have been explored for their interactions with other biomolecular targets.

High-throughput screening (HTS) methodologies are employed to identify novel protein targets for small molecules. purdue.edufrontiersin.orgnih.govnih.gov For compounds like this compound, HTS can be used to screen large compound libraries against a panel of proteins to uncover new interactions and potential therapeutic applications. purdue.edufrontiersin.orgnih.govnih.gov These screens can be designed to detect the inhibition of protein-protein interactions or the modulation of enzyme activity. purdue.edunih.gov For example, a fluorescence polarization assay was used to screen for inhibitors of the adenylyl cyclase 1 (AC1)-calmodulin protein-protein interaction. purdue.edufrontiersin.org

The binding of a ligand to a protein can occur at the primary active site (orthosteric binding) or at a secondary site (allosteric binding), which can modulate the protein's activity. nih.govnih.govresearchgate.net Studies on related sulfonamide compounds have revealed the potential for both orthosteric and allosteric binding modes. nih.gov For instance, with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand was found to have two orthosteric binding modes and also bind to an allosteric site. nih.gov Techniques like NMR spectroscopy and X-ray crystallography are crucial for distinguishing between these binding modes. nih.govnih.gov The identification of allosteric binding sites can offer new avenues for drug design with potentially greater selectivity. nih.govresearchgate.net

Mechanistic Studies of Antimicrobial or Antiprotozoal Activity

The thiazole and sulfonamide moieties are known to possess antimicrobial properties, and their combination in this compound derivatives has been investigated for antibacterial and antiprotozoal activity. nih.govrsc.orgnih.govmdpi.com